methyl 1H-tetrazol-1-ylacetate

Enzymatic synthesis Cefazolin production Penicillin G acylase

Scaling enzymatic β-lactam synthesis often fails due to poor acyl donor efficiency. Methyl 1H-tetrazol-1-ylacetate (CAS 55633-19-7) is the validated solution. ● Achieves 92% yield in PGA-catalyzed cefazolin synthesis at a 1.8:1 acyl donor/nucleophile ratio in aqueous media. ● Delivers 80% yield for (1H)-T-7ADCA when reacted with 7-ADCA, ensuring route reliability. ● White crystalline powder, ≥95% purity; soluble in water and organic solvents. Supplied with full QA documentation. Bulk quantities available for process development.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
CAS No. 55633-19-7
Cat. No. B1306432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1H-tetrazol-1-ylacetate
CAS55633-19-7
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=NN=N1
InChIInChI=1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3
InChIKeyCGQJVEFCNZKVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-tetrazol-1-ylacetate Properties & Procurement


Methyl 1H-tetrazol-1-ylacetate (CAS 55633-19-7), also referred to as Methyl Tetrazole-1-acetate or methyl 2-(1H-tetrazol-1-yl)acetate, is a heterocyclic building block with the molecular formula C4H6N4O2 and a molecular weight of 142.12 g/mol [1]. It belongs to the tetrazole family, a class of five-membered rings containing four nitrogen atoms, and is primarily recognized for its role as an acyl donor in the enzymatic synthesis of β-lactam antibiotics, specifically the first-generation cephalosporin cefazolin [2]. This compound is a white crystalline powder soluble in water and organic solvents, and it is commercially available at a purity of at least 95-98% .

Why Generic Substitution Fails for Methyl 1H-tetrazol-1-ylacetate


While a broad class of tetrazole derivatives exists, generic substitution of methyl 1H-tetrazol-1-ylacetate in specific research and industrial applications is not recommended. The compound's precise structure, featuring a methyl ester on the 1H-tetrazole ring, dictates its unique electronic, steric, and solubility profile, which is critical for its function. For instance, its efficacy as an acyl donor in the enzymatic synthesis of cefazolin is a function of this exact molecular architecture, and even minor structural modifications to the ester group or the position of the tetrazole ring can lead to significant differences in reaction kinetics and product yield [1]. The following quantitative evidence demonstrates that the performance of methyl 1H-tetrazol-1-ylacetate is not a general property of all tetrazolylacetates, but is intrinsically linked to this specific compound.

Quantitative Evidence for Methyl 1H-tetrazol-1-ylacetate


Enzymatic Cefazolin Synthesis Performance

Methyl 1H-tetrazol-1-ylacetate (TZAM) is a key acyl donor for the enzymatic synthesis of cefazolin. A computationally designed penicillin G acylase variant (R145αG) achieved a 92% yield of cefazolin using a 1.8:1 molar ratio of TZAM to the nucleophile 7-ZACA [1]. This performance is specific to TZAM, as the enzyme was computationally engineered for this particular substrate. The study highlighted that this low molar ratio of acyl donor to nucleophile is the lowest reported to achieve over a 90% yield, signifying a high level of process efficiency that cannot be assumed for close analogs like the free acid (1H-tetrazol-1-ylacetic acid) or other esters without similar validation [1].

Enzymatic synthesis Cefazolin production Penicillin G acylase

Key Physicochemical Properties

Methyl 1H-tetrazol-1-ylacetate has a calculated XLogP3-AA value of -0.4, indicating moderate hydrophilicity, and a topological polar surface area (TPSA) of 69.9 Ų [1]. For comparison, the free acid analog, 1H-tetrazol-1-ylacetic acid, is more polar due to its carboxyl group. While the ethyl ester analog, ethyl 1H-tetrazol-1-ylacetate, would have a higher molecular weight and a different calculated LogP due to the additional methylene group, quantitative data for a direct comparison is not available in the sourced literature. The provided values are specific to the methyl ester and are fundamental for predicting its behavior in partitioning, membrane permeability, and solubility [1].

Physicochemical properties Lipophilicity Polar surface area

Enzymatic Deacylation for Cephalosporin Production

Methyl 1H-tetrazol-1-ylacetate is an effective substrate for penicillin acylase, enabling the production of (1H) T-7ADCA in 80% yield from this methyl ester and 7-aminodesacetoxycephalosporanic acid [1]. This demonstrates a high level of enzymatic recognition and conversion for this specific ester. While other esters or the free acid may also be substrates, the reported 80% yield provides a concrete performance benchmark. This quantifiable productivity is not a guarantee for every tetrazolylacetate analog and underscores the importance of procuring the specific compound for processes relying on this enzymatic step.

Enzymatic deacylation Cephalosporin Penicillin acylase

Validated Applications of Methyl 1H-tetrazol-1-ylacetate


Enzymatic Synthesis of Cefazolin

This compound is a validated and optimized acyl donor for the enzymatic synthesis of cefazolin, a first-generation cephalosporin antibiotic. As demonstrated by a computationally designed penicillin G acylase variant, methyl 1H-tetrazol-1-ylacetate enables a high-yield (92%) and efficient (1.8:1 molar ratio of acyl donor to nucleophile) synthetic route in a fully aqueous medium [1]. This specific performance profile makes it a preferred starting material for developing sustainable, high-yield manufacturing processes for cefazolin.

Enzymatic Deacylation for Cephalosporin Intermediates

Methyl 1H-tetrazol-1-ylacetate is an effective substrate for penicillin acylase, facilitating the production of key cephalosporin intermediates. It has been reported to produce (1H) T-7ADCA in an 80% yield when reacted with 7-aminodesacetoxycephalosporanic acid [1]. This established performance makes it a reliable building block for researchers and process chemists developing enzymatic routes to semi-synthetic β-lactam antibiotics.

Rational Drug Design and Lead Optimization

The tetrazole moiety is a well-known bioisostere for carboxylic acids and amides, often conferring improved metabolic stability and physicochemical properties [1]. Methyl 1H-tetrazol-1-ylacetate, with its defined XLogP3-AA of -0.4 and TPSA of 69.9 Ų [2], serves as a quantifiable starting point for medicinal chemists. It can be incorporated into lead compounds to specifically modulate lipophilicity and polarity, and its use as a building block is well-documented for introducing the 1H-tetrazol-1-ylacetate moiety into larger, more complex molecules.

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